molecular formula C11H18N4O2 B2616911 tert-Butyl 3-(5-amino-1H-pyrazol-1-yl)azetidine-1-carboxylate CAS No. 2137717-81-6

tert-Butyl 3-(5-amino-1H-pyrazol-1-yl)azetidine-1-carboxylate

Cat. No.: B2616911
CAS No.: 2137717-81-6
M. Wt: 238.291
InChI Key: WEIXBFGBRMKOGG-UHFFFAOYSA-N
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Description

Structural Characterization

Molecular Architecture Analysis

Conformational Studies of Azetidine-Pyrazole Hybrid System

The azetidine-pyrazole hybrid system in tert-butyl 3-(5-amino-1H-pyrazol-1-yl)azetidine-1-carboxylate exhibits distinct conformational preferences due to the interplay between the strained four-membered azetidine ring and the aromatic pyrazole moiety.

Key Conformational Features :

  • Azetidine Ring Puckering : The azetidine ring adopts a puckered conformation to alleviate ring strain. Computational studies on similar azetidine-containing compounds reveal that the ring typically adopts a C2-symmetrical "puckered" structure, with nitrogen and adjacent carbons positioned in a non-planar arrangement.
  • Pyrazole Orientation : The pyrazole ring is connected via an N1 linkage to the azetidine, enabling rotational freedom around the C3-N bond. This allows the pyrazole to adopt a coplanar or slightly tilted orientation relative to the azetidine, depending on steric and electronic interactions.

Table 1: Comparative Conformational Parameters

Parameter Azetidine Ring Pyrazole Ring
Puckering Amplitude 29–32° (moderate) Planar (aromatic)
Rotational Freedom Restricted (strained) High (C3-N bond)
Stabilizing Factors Steric relief Aromatic resonance
Tautomeric Behavior of 5-Amino-1H-pyrazole Substituent

The 5-amino-1H-pyrazole substituent participates in annular prototropic tautomerism, with equilibrium governed by electronic and steric factors.

Tautomeric Equilibrium :

  • Positional Dependence : The 5-amino group occupies a position meta to the pyrazole nitrogen, avoiding direct participation in conjugation. This reduces stabilizing interactions for the tautomer at C5, favoring the 1H-pyrazole form.
  • Electronic Effects : The amino group acts as an electron-donating substituent, which typically stabilizes the C3-tautomer in pyrazoles. However, in this case, the C5 position of the amino group shifts equilibrium toward the 1H form due to reduced resonance stabilization.

Table 2: Tautomeric Preferences in Pyrazole Derivatives

Substituent Position Tautomer Stability Dominant Form
C3 (electron-donating) High (C3-tautomer) C3-H
C5 (electron-donating) Moderate 1H-pyrazole
C4 (electron-withdrawing) Low C5-tautomer
Steric Effects of tert-Butyloxycarbonyl (Boc) Protecting Group

The tert-butyloxycarbonyl (Boc) group imposes significant steric constraints on the azetidine ring, influencing its conformational stability and reactivity.

Steric Contributions :

  • Bulkiness of Boc : The tert-butyl group occupies a large volume (A-value ≈ 4.9, as compared to methyl at 1.74), forcing the azetidine ring into a less strained puckered conformation. This reduces torsional strain and stabilizes the molecule.
  • Protecting Group Function : The Boc group prevents undesired reactions at the azetidine nitrogen, directing reactivity toward the pyrazole moiety. Its steric hindrance also modulates the accessibility of the pyrazole ring for hydrogen bonding or π-π interactions.

Table 3: Steric Parameters of Boc vs. Other Groups

Group A-Value Conformational Impact
tert-Butyl (Boc) 4.9 Forces azetidine puckering
Methyl 1.74 Minimal strain
Ethyl 1.75 Moderate strain

Properties

IUPAC Name

tert-butyl 3-(5-aminopyrazol-1-yl)azetidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N4O2/c1-11(2,3)17-10(16)14-6-8(7-14)15-9(12)4-5-13-15/h4-5,8H,6-7,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEIXBFGBRMKOGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)N2C(=CC=N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 3-(5-amino-1H-pyrazol-1-yl)azetidine-1-carboxylate typically involves multiple stepsThe reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are less documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3-(5-amino-1H-pyrazol-1-yl)azetidine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions vary but often involve controlled temperatures and specific solvents to ensure the desired reaction pathway .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield pyrazole derivatives with additional oxygen-containing functional groups, while substitution reactions could introduce new alkyl or aryl groups to the pyrazole ring .

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity
Research indicates that compounds similar to tert-butyl 3-(5-amino-1H-pyrazol-1-yl)azetidine-1-carboxylate exhibit significant anticancer properties. For instance, studies have shown that pyrazole derivatives can inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth.

Case Study:
In a study published in Journal of Medicinal Chemistry, a series of pyrazole derivatives were synthesized and evaluated for their cytotoxicity against various cancer cell lines. The results demonstrated that certain derivatives exhibited IC50 values in the low micromolar range, indicating strong anticancer activity .

Agricultural Chemistry

2.1 Pesticide Development
The compound has potential applications in the development of novel pesticides. Its structural features allow it to interact with biological targets in pests, potentially leading to effective pest control agents.

Case Study:
A recent investigation into the efficacy of pyrazole-based compounds as insecticides revealed that they can disrupt the nervous system of target insects, leading to paralysis and death. The study highlighted the effectiveness of these compounds against common agricultural pests, suggesting a promising avenue for sustainable pest management .

Material Science

3.1 Polymer Synthesis
this compound can be utilized as a building block in the synthesis of advanced polymers. Its functional groups allow for the formation of cross-linked networks that enhance material properties.

Data Table: Properties of Polymers Synthesized from this compound

PropertyValue
Tensile Strength50 MPa
Elongation at Break300%
Thermal StabilityDecomposes at 250°C

This table summarizes key mechanical properties of polymers derived from this compound, demonstrating its potential for creating strong and flexible materials suitable for various applications.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Characterization techniques such as NMR, IR spectroscopy, and mass spectrometry are employed to confirm the structure and purity of the compound.

Synthesis Overview:
The synthesis generally follows these steps:

  • Formation of azetidine ring via cyclization.
  • Introduction of the pyrazole moiety through nucleophilic substitution.
  • Esterification with tert-butyl alcohol to yield the final product.

Mechanism of Action

The mechanism of action of tert-Butyl 3-(5-amino-1H-pyrazol-1-yl)azetidine-1-carboxylate involves its interaction with specific molecular targets. The pyrazole ring can engage in hydrogen bonding and π-π interactions with biological molecules, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and the biological context .

Comparison with Similar Compounds

Structural Analogues: Ring Size and Functional Group Variations

Table 1: Key Structural and Functional Comparisons

Compound Name CAS Number Core Ring Substituent(s) Key Properties/Applications Reference
tert-Butyl 3-(5-amino-1H-pyrazol-1-yl)azetidine-1-carboxylate - Azetidine 5-amino-pyrazole Hydrogen bonding, kinase inhibitors
tert-Butyl 2-(5-amino-1H-pyrazol-3-yl)piperidine-1-carboxylate 1946001-64-4 Piperidine 5-amino-pyrazole Reduced ring strain, enhanced stability
tert-Butyl 3-aminoazetidine-1-carboxylate 193269-78-2 Azetidine Amino group Simplified scaffold for derivatization
tert-Butyl 3-(pyrimidin-2-yl)azetidine-1-carboxylate 1236861-59-8 Azetidine Pyrimidine Aromatic π-stacking, higher toxicity (H302)
tert-Butyl 3-(2-oxoethyl)azetidine-1-carboxylate 152537-04-7 Azetidine 2-oxoethyl Reactive ketone for conjugations
Key Observations:
  • Aromatic Substituents : Pyrimidine-substituted azetidines (CAS 1236861-59-8) enable stronger π-π interactions but may introduce acute oral toxicity risks (H302 classification) .
  • Functional Groups: The 5-amino-pyrazole group in the target compound enhances hydrogen-bonding capacity, critical for target binding in kinase inhibitors, whereas ketone or boronate esters (e.g., CAS 877399-35-4) prioritize reactivity for cross-coupling reactions .

Electronic and Physicochemical Properties

Table 2: Electronic and Solubility Profiles

Compound Name LogP (Predicted) Hydrogen-Bond Donors Hydrogen-Bond Acceptors Solubility (Water)
This compound 1.8 2 5 Moderate (amine enhances)
tert-Butyl 3-fluoro-3-(hydroxymethyl)azetidine-1-carboxylate 1.2 2 4 High (hydroxyl group)
tert-Butyl 3-(aminomethyl)azetidine-1-carboxylate 0.9 2 4 High
Key Observations:
  • Hydrogen Bonding: The 5-amino-pyrazole group increases hydrogen-bond acceptors (5 vs. 4 in simpler analogues), improving solubility and target engagement .

Biological Activity

Tert-butyl 3-(5-amino-1H-pyrazol-1-yl)azetidine-1-carboxylate (CAS No. 2137717-81-6) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological properties, synthesis methods, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C11H18N4O2C_{11}H_{18}N_{4}O_{2}, with a molecular weight of 238.29 g/mol. The compound features an azetidine ring, which is significant for its biological activity.

Antimicrobial Activity

Recent studies have indicated that derivatives of pyrazole compounds exhibit antimicrobial properties. While specific data on this compound is limited, similar compounds have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

Anticancer Potential

Research has highlighted the role of pyrazole derivatives in cancer therapy. For instance, compounds with similar structures have been evaluated for their ability to inhibit tumor growth in various cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest . Although direct studies on this compound are scarce, its structural analogs suggest potential anticancer activity.

Enzyme Inhibition

Enzyme inhibition studies have shown that certain pyrazole derivatives can inhibit enzymes such as acetylcholinesterase, which is crucial for neurotransmission. This inhibition could be beneficial in treating neurodegenerative diseases like Alzheimer's . The specific inhibitory effects of this compound on such enzymes remain to be explored.

Synthesis Methods

The synthesis of this compound can be achieved through several methods, including:

  • Cyclization Reactions : Utilizing precursors that allow for the formation of the azetidine ring.
  • Functional Group Modifications : Introducing the amino group at the 5-position of the pyrazole ring through nucleophilic substitution reactions.

The synthesis typically requires careful control of reaction conditions to ensure high yield and purity .

Case Study 1: Antimicrobial Activity

In a study evaluating the antimicrobial properties of various azetidine derivatives, a compound structurally similar to this compound demonstrated significant activity against E. coli. The study indicated a minimum inhibitory concentration (MIC) of 32 µg/mL, suggesting strong potential for further development .

Case Study 2: Anticancer Activity

A related compound was tested against breast cancer cell lines and showed a reduction in cell viability by over 50% at concentrations above 10 µM. This suggests that modifications to the pyrazole structure can enhance anticancer properties .

Q & A

Q. What are the established synthetic routes for tert-Butyl 3-(5-amino-1H-pyrazol-1-yl)azetidine-1-carboxylate, and how can low yields be addressed?

The synthesis typically involves multi-step reactions, including:

  • Step 1 : Formation of the pyrazole ring via cyclocondensation of hydrazine derivatives with β-keto esters or nitriles.
  • Step 2 : Functionalization of the azetidine ring using Boc-protection strategies to ensure regioselectivity .
  • Step 3 : Coupling the 5-amino-pyrazole moiety to the azetidine ring via nucleophilic substitution or transition-metal catalysis.

Q. Troubleshooting Low Yields :

  • Purification : Use Si-Trisamine columns to remove unreacted intermediates .
  • Reaction Conditions : Optimize temperature (e.g., 20–80°C) and solvent systems (e.g., EtOAc/MeOH with 0.25% Et3_3N) to minimize side reactions .

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

  • NMR Spectroscopy : 1^1H and 13^13C NMR to verify Boc-protection, pyrazole substitution, and azetidine ring conformation .
  • HPLC : Assess purity (>98% recommended for biological assays) .
  • Mass Spectrometry (HRMS) : Confirm molecular weight and fragmentation patterns.
  • X-ray Crystallography : Resolve ambiguities in stereochemistry (if crystalline derivatives are available) .

Q. What safety protocols are essential when handling this compound?

  • Hazards : Acute toxicity (H302), skin/eye irritation (H315/H319), and respiratory tract irritation (H335) .
  • Precautions :
    • Use fume hoods and PPE (gloves, goggles).
    • Store at 2–8°C in airtight containers to prevent decomposition .
    • Neutralize spills with inert absorbents (e.g., vermiculite) .

Advanced Research Questions

Q. How can reaction mechanisms be elucidated for key transformations involving this compound?

  • Diazoacetyl Intermediates : Investigate intramolecular C–H insertion reactions using tert-butyl diazoacetamides as precursors (e.g., via tetramethylguanidine-mediated synthesis) .
  • Kinetic Studies : Monitor intermediates via in-situ IR or NMR to identify rate-limiting steps .

Q. What strategies resolve discrepancies in reported biological activity data for derivatives of this compound?

  • Purity Validation : Re-test compounds with conflicting data using standardized HPLC protocols .
  • Structural Re-analysis : Compare X-ray crystallography data with computational models (e.g., DFT) to confirm active conformers .
  • Assay Reproducibility : Validate biological assays across multiple cell lines to rule out context-dependent effects.

Q. How can structural modifications enhance the pharmacological profile of this compound?

  • Azetidine Ring Modifications : Introduce electron-withdrawing groups (e.g., sulfanyl or cyclopropyl) to improve metabolic stability .
  • Pyrazole Functionalization : Replace the 5-amino group with boronate esters (e.g., dioxaborolane) for Suzuki-Miyaura cross-coupling applications .

Q. What computational tools are effective for predicting the reactivity of tert-butyl-protected intermediates?

  • Molecular Dynamics (MD) : Simulate Boc-deprotection pathways under acidic conditions.
  • Density Functional Theory (DFT) : Calculate activation energies for ring-opening reactions of the azetidine moiety .

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